(3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethyl-2-oxo-2H-1,2,5-thiadiazole-4-carboxylic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its bioactive effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,3-dimethyl-2-oxo-2H-1,2,5-thiadiazole-4-carboxylic acid
- 3,3-dimethyl-1,2,5-thiadiazole-4-thiol
- 3,3-dimethyl-1,2,5-thiadiazole-4-amine
Uniqueness
(3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate is unique due to its specific functional groups and the presence of both sulfur and nitrogen atoms in its ring structure. This combination of elements and functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
791725-58-1 |
---|---|
Molecular Formula |
C5H10N4OS2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
(3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate |
InChI |
InChI=1S/C5H10N4OS2/c1-5(2)3(11-4(6)7)8-12(10)9-5/h9H,1-2H3,(H3,6,7) |
InChI Key |
VWJGPQHHNHTHNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NS(=O)N1)SC(=N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.